molecular formula C16H22N4O2S2 B7060905 N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide

N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide

Cat. No.: B7060905
M. Wt: 366.5 g/mol
InChI Key: WXXCNQUVVDZKEN-UHFFFAOYSA-N
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Description

N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound featuring a piperidine ring, a pyrimidine moiety, and a thiophene sulfonamide group

Properties

IUPAC Name

N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-12(2)14-10-15(18-11-17-14)20-7-5-13(6-8-20)19-24(21,22)16-4-3-9-23-16/h3-4,9-13,19H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXCNQUVVDZKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)N2CCC(CC2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using halogenated pyrimidines and appropriate nucleophiles.

    Attachment of the Thiophene Sulfonamide Group: The final step involves the sulfonation of thiophene followed by coupling with the piperidine-pyrimidine intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonamide group.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonamide group, potentially altering the compound’s pharmacological properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with specific enzymes and receptors are of particular interest.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine and pyrimidine moieties are known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The thiophene sulfonamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide
  • N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide
  • N-[1-(6-isopropylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide

Uniqueness

N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide is unique due to the specific substitution pattern on the pyrimidine ring, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development.

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